Biochemical MPS1 Potency: CCT251455 vs. AZ3146, NMS‑P715, and Compound 6
In a standardized in‑vitro MPS1 biochemical assay, CCT251455 (compound 65) achieved an MPS1 IC50 of 0.003 ± 0.002 µM, which is 2.3‑fold more potent than AZ3146 (0.007 ± 0.009 µM) and NMS‑P715 (0.007 ± 0.003 µM), and 3.7‑fold more potent than compound 6 (0.011 ± 0.004 µM) [1].
| Evidence Dimension | In vitro biochemical MPS1 kinase activity |
|---|---|
| Target Compound Data | IC50 = 0.003 ± 0.002 µM (3 nM) |
| Comparator Or Baseline | AZ3146 IC50 = 0.007 µM; NMS‑P715 IC50 = 0.007 µM; Compound 6 IC50 = 0.011 µM |
| Quantified Difference | CCT251455 is 2.3‑fold to 3.7‑fold more potent than the comparators |
| Conditions | In vitro MPS1 enzyme assay (LTK‑based format) |
Why This Matters
Greater intrinsic target potency allows investigators to use lower compound concentrations, minimizing the risk of solvent‑related artifacts and off‑target effects at the cellular level.
- [1] Naud, S., Westwood, I. M., Faisal, A., Sheldrake, P., Bavetsias, V., Atrash, B., ... & Hoelder, S. (2013). Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(24), 10045–10065. doi:10.1021/jm401395s View Source
